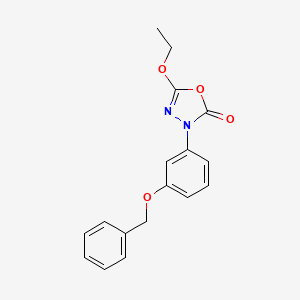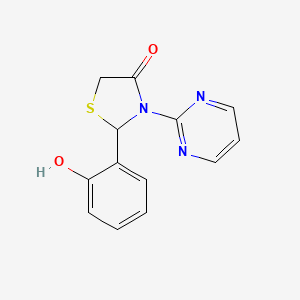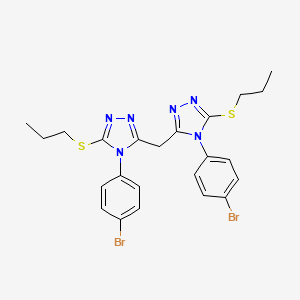
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride: is a chemical compound belonging to the sydnone imine class These compounds are known for their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride typically involves the following steps:
-
Formation of the Sydnone Imine Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate carbonyl compound under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate ring closure.
-
Introduction of the p-Methoxyphenethyl Group: : The p-methoxyphenethyl group can be introduced through a substitution reaction, where a suitable leaving group on the sydnone imine ring is replaced by the p-methoxyphenethyl moiety. This step may require the use of a strong base or a catalyst to promote the substitution.
-
Formation of the Monohydrochloride Salt: : The final step involves the conversion of the free base form of the compound to its monohydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the pure salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride can undergo oxidation reactions, typically involving the conversion of the imine group to an oxime or nitroso derivative. Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
-
Reduction: : Reduction reactions can convert the imine group to an amine. This can be achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenethyl group can be replaced by other nucleophiles. This may involve the use of strong bases or catalysts to facilitate the reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), catalysts (e.g., palladium, copper).
Major Products
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sydnone imine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways and processes.
Medicine
In medicine, sydnone imine derivatives have been explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development and pharmaceutical research.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sydnone imine, 3-(p-methoxyphenyl)-, monohydrochloride
- Sydnone imine, 3-(p-ethoxyphenethyl)-, monohydrochloride
- Sydnone imine, 3-(p-methylphenethyl)-, monohydrochloride
Uniqueness
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is unique due to the presence of the p-methoxyphenethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
37744-05-1 |
|---|---|
Formule moléculaire |
C11H14ClN3O2 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QPLHCENVQTVOFQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)



![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)




